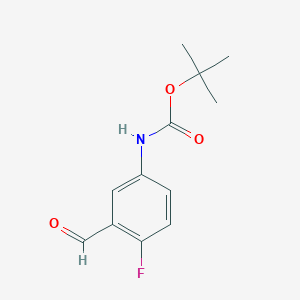

tert-Butyl (4-fluoro-3-formylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (4-fluoro-3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14FNO3 It is a derivative of carbamate, featuring a tert-butyl group, a fluoro substituent, and a formyl group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-nitrobenzaldehyde and tert-butyl carbamate.

Reduction: The nitro group in 4-fluoro-3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Formylation: The resulting 4-fluoro-3-aminobenzaldehyde is then subjected to formylation using a formylating agent such as formic acid or formamide.

Carbamate Formation: Finally, the formylated intermediate is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (4-fluoro-3-formylphenyl)carbamate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro substituent on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: 4-fluoro-3-carboxyphenylcarbamate.

Reduction: 4-fluoro-3-hydroxyphenylcarbamate.

Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl (4-fluoro-3-formylphenyl)carbamate has shown promise in drug development, particularly as a potential inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is crucial in drug metabolism, and compounds that inhibit it can alter the pharmacokinetics of co-administered drugs. The compound's ability to modulate CYP1A2 activity suggests it may be useful in designing drugs with improved therapeutic profiles.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. It can participate in oxidation and reduction reactions, yielding different derivatives that may have distinct biological activities.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 3-carboxyphenyl carbamate |

| Reduction | 3-hydroxymethylphenyl carbamate |

| Substitution | Various substituted carbamates |

Biochemical Studies

In biochemical research, this compound is used to probe enzyme mechanisms and biochemical pathways. Its interaction with various molecular targets allows researchers to study its effects on enzyme activity and cellular processes. For instance, it can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity.

Case Study 1: Inhibition of Aspartate Transcarbamoylase

Research has demonstrated that derivatives of carbamates similar to this compound can act as potent inhibitors of aspartate transcarbamoylase (ATC), an enzyme involved in pyrimidine biosynthesis. In vitro studies indicated that certain carbamate derivatives exhibited selective inhibition against Plasmodium falciparum ATC while sparing human ATC, suggesting potential for developing antimalarial agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Compounds structurally related to this compound were shown to reduce oxidative stress and inflammation in astrocytes stimulated with amyloid beta peptides. These findings highlight the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .

Mécanisme D'action

The mechanism of action of tert-Butyl (4-fluoro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s conformation and activity, leading to changes in biological pathways. The fluoro and formyl groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a fluoro group.

tert-Butyl (3-formylphenyl)carbamate: Lacks the fluoro substituent on the phenyl ring.

tert-Butyl (4-fluoro-3-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a formyl group.

Uniqueness: tert-Butyl (4-fluoro-3-formylphenyl)carbamate is unique due to the presence of both fluoro and formyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Activité Biologique

tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C12H14FNO3 and a molecular weight of 239.24 g/mol, this compound contains a tert-butyl group, a fluorine atom at the para position, and a formyl group at the meta position on a phenyl ring. Its diverse functional groups contribute to its reactivity and potential applications in drug discovery and enzyme studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The compound acts as an inhibitor or activator by forming covalent bonds with active site residues of enzymes, thereby altering their conformation and activity. The fluoro and formyl groups enhance the compound's binding affinity and specificity, which are crucial for modulating biological pathways .

Biological Applications

- Enzyme Studies : It is utilized as a probe in enzyme-catalyzed reactions involving carbamates, providing insights into enzyme mechanisms and inhibition .

- Drug Discovery : The compound demonstrates potential as a therapeutic agent due to its ability to modulate biological pathways, making it a candidate for further investigation in pharmacological applications .

- CYP1A2 Inhibition : Notably, this compound has been identified as an inhibitor of CYP1A2, suggesting its relevance in drug metabolism and pharmacokinetics .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (4-formylphenyl)carbamate | Lacks fluorine; similar carbamate structure | Less potent as a CYP1A2 inhibitor |

| 4-Fluorophenol | Simple phenolic structure; no carbamate group | More reactive but less complex |

| N-(tert-butoxycarbonyl)-4-fluoroaniline | Contains an amine instead of a formyl group | Different reactivity profile |

This comparison highlights how the presence of both fluoro and formyl groups in this compound contributes to its unique biological activity compared to other compounds.

Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

- Pharmacokinetic Profiles : Investigations into its absorption characteristics revealed high gastrointestinal absorption and potential permeability across the blood-brain barrier, indicating its suitability for central nervous system-targeted therapies .

Propriétés

IUPAC Name |

tert-butyl N-(4-fluoro-3-formylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVSVZTNJFEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.